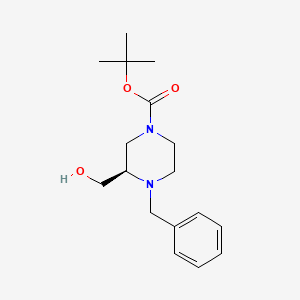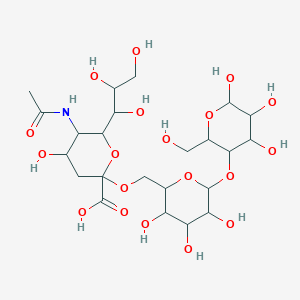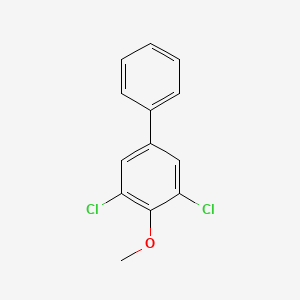
3,5-Dichloro-4-methoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-methoxybiphenyl: is an organic compound with the molecular formula C13H10Cl2O. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 4 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions: 3,5-Dichloro-4-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as nitro or halogen groups .
科学的研究の応用
Chemistry: 3,5-Dichloro-4-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated biphenyls on living organisms. It serves as a model compound to understand the metabolism and toxicity of polychlorinated biphenyls (PCBs) .
Medicine: While not directly used as a drug, this compound can be used in medicinal chemistry to develop new pharmaceuticals. Its structure can be modified to create compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 3,5-Dichloro-4-methoxybiphenyl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can further interact with cellular components, leading to various biological effects .
類似化合物との比較
- 3,5-Dichloro-4-hydroxybiphenyl
- 3,5-Dichloro-4-methylbiphenyl
- 3,5-Dichloro-4-ethoxybiphenyl
Comparison: Compared to its similar compounds, 3,5-Dichloro-4-methoxybiphenyl is unique due to the presence of the methoxy group at the 4 position. This functional group can influence the compound’s reactivity, solubility, and overall chemical behavior. For example, the methoxy group can donate electron density through resonance, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
特性
分子式 |
C13H10Cl2O |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
1,3-dichloro-2-methoxy-5-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2O/c1-16-13-11(14)7-10(8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChIキー |
YTYRZXVJMMBLGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





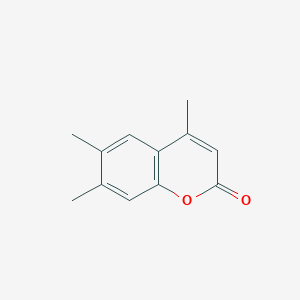
![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)

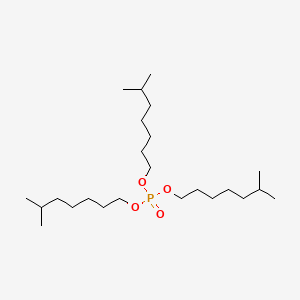
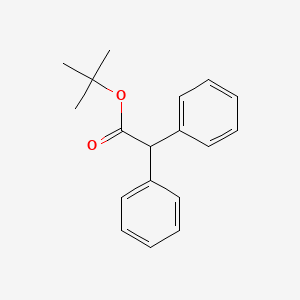

![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)
